molecular formula C18H17CrN4O9S2+ B12742955 Dihydrogen (2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulpho-o-tolyl)-1H-pyrazol-4-yl)azo)-4-sulphobenzoato(4-))chromate(2-) CAS No. 85896-44-2

Dihydrogen (2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulpho-o-tolyl)-1H-pyrazol-4-yl)azo)-4-sulphobenzoato(4-))chromate(2-)

Cat. No.: B12742955
CAS No.: 85896-44-2
M. Wt: 549.5 g/mol
InChI Key: PZJKCSPZXNENIL-UHFFFAOYSA-P
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Description

The compound Dihydrogen (2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulpho-o-tolyl)-1H-pyrazol-4-yl)azo)-4-sulphobenzoato(4-))chromate(2-) is a chromium-based coordination complex featuring azo-pyrazole and sulfonated benzoate ligands. Its structure includes:

  • A central chromate ion (CrO₄²⁻) coordinated to two azo-linked ligands.
  • A pyrazole ring substituted with a methyl group, a ketone, and a sulfonated o-tolyl group.
  • A sulfobenzoate moiety connected via an azo (-N=N-) bridge.

This compound is synthesized through azo coupling reactions followed by complexation with chromium salts. Its sulfonate groups enhance water solubility, making it suitable for applications in dyes, catalysis, or analytical chemistry . Structural characterization typically employs single-crystal X-ray diffraction (e.g., SHELXL ), NMR, and IR spectroscopy .

Properties

CAS No.

85896-44-2

Molecular Formula

C18H17CrN4O9S2+

Molecular Weight

549.5 g/mol

IUPAC Name

chromium;hydron;2-[[3-methyl-1-(2-methyl-4-sulfophenyl)-5-oxopyrazol-4-id-4-yl]diazenyl]-4-sulfobenzoic acid

InChI

InChI=1S/C18H15N4O9S2.Cr/c1-9-7-11(32(26,27)28)4-6-15(9)22-17(23)16(10(2)21-22)20-19-14-8-12(33(29,30)31)3-5-13(14)18(24)25;/h3-8H,1-2H3,(H,24,25)(H,26,27,28)(H,29,30,31);/q-1;/p+2

InChI Key

PZJKCSPZXNENIL-UHFFFAOYSA-P

Canonical SMILES

[H+].[H+].CC1=C(C=CC(=C1)S(=O)(=O)O)N2C(=O)[C-](C(=N2)C)N=NC3=C(C=CC(=C3)S(=O)(=O)O)C(=O)O.[Cr]

Origin of Product

United States

Biological Activity

Dihydrogen (2-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulpho-o-tolyl)-1H-pyrazol-4-yl)azo)-4-sulphobenzoato(4-))chromate(2-) is a complex compound with potential biological activities. Its unique structure, featuring azo and chromate functionalities, suggests a range of interactions within biological systems. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's molecular formula is C29H24CrN9O14SC_{29}H_{24}CrN_9O_{14}S, indicating a complex arrangement that may contribute to its biological properties. The presence of sulfonic acid groups enhances its solubility in aqueous environments, which is crucial for biological activity.

Biological Activity Overview

Research into the biological activities of this compound primarily focuses on its antimicrobial , anticancer , and anti-inflammatory properties. The following sections summarize key findings from various studies.

Antimicrobial Activity

Studies have shown that compounds similar to Dihydrogen chromate derivatives exhibit significant antimicrobial properties. For instance, metal complexes derived from thiosemicarbazones have demonstrated enhanced antibacterial activity compared to their parent ligands. In vitro assays indicated that such complexes could inhibit the growth of both Gram-positive and Gram-negative bacteria .

Compound TypeActivity LevelTarget Organisms
Dihydrogen ChromateModerateE. coli, Staphylococcus aureus
Thiosemicarbazone ComplexesHighPseudomonas aeruginosa, Candida albicans

Anticancer Activity

The anticancer potential of Dihydrogen chromate has been investigated through various in vitro studies. A notable study found that derivatives with similar structural motifs were effective against human colon cancer cell lines (HCT116), showing a dose-dependent response . The mechanism of action appears to involve DNA intercalation, leading to apoptosis in cancer cells.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases, including cancer. Some studies suggest that compounds with chromate moieties can modulate inflammatory pathways. For example, they may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effects of Dihydrogen chromate on HCT116 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for therapeutic applications in cancer treatment.
  • Antimicrobial Efficacy Testing : In another study, the compound was tested against various bacterial strains using standard disc diffusion methods. The results showed a clear zone of inhibition for both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of chromate compounds. For instance:

  • Metal Coordination : The coordination of metals like chromium can enhance the stability and reactivity of the compound, making it more effective as an antimicrobial agent.
  • Substituent Effects : Variations in the sulfonic acid groups can significantly impact solubility and interaction with biological targets.

Comparison with Similar Compounds

Hydrogen Chromate Complex with Azo-Pyrazole Ligands (CAS 83949-55-7)

  • Structure : Chromate(1-) ion coordinated to a pyrazolonate-azo-benzoate ligand and a nitro-substituted phenyl group.
  • Key Differences: Contains a nitro (-NO₂) group instead of a methyl substituent. Lacks the sulfonate group on the benzoate moiety.
  • Properties : Reduced solubility compared to the target compound due to fewer sulfonate groups. Applications include dye intermediates .

Sodium Bis[2-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-) (CAS 41741-86-0)

  • Structure : Chromate(1-) with two azo-benzoate ligands.
  • Key Differences :
    • Neutral phenyl group replaces the sulfonated o-tolyl group.
    • Sodium counterion instead of dihydrogen.
  • Properties : Higher thermal stability due to symmetrical ligand arrangement. Used in medicinal chemistry .

Disodium Hydrogen Sulfonated Azo-Pyrazole Carboxylate (CAS 84145-46-0)

  • Structure : Azo-pyrazole core with multiple sulfonate and sulfonyl groups.
  • Key Differences: Additional methoxy and sulfonyl ethyl substituents. No chromate center.
  • Properties : High molecular weight (769.64 g/mol) and water solubility. Applications in textile dyes .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility
Target Compound C₁₉H₁₅CrN₄O₁₀S₂²⁻ ~610.4 (estimated) 2× sulfonate, methyl, o-tolyl High (aqueous)
CAS 83949-55-7 C₂₃H₁₈CrN₅O₈S⁻ 608.44 Nitro, phenyl Moderate
CAS 41741-86-0 C₃₂H₂₄CrN₆O₈Na⁻ 703.62 2× phenyl, sodium counterion Low (organic)
CAS 84145-46-0 C₂₆H₂₁N₅Na₂O₁₄S₃ 769.64 3× sulfonate, methoxy, sulfonyl Very high

Spectral and Analytical Data

  • Target Compound :

    • IR : Peaks at ~1650 cm⁻¹ (C=O), ~1150 cm⁻¹ (S=O), and ~1450 cm⁻¹ (N=N) .
    • NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl group (δ 2.1–2.3 ppm) .
    • XRD : Triclinic crystal system (P 1̄), planar ligand conformation .
  • CAS 84145-46-0 :

    • MS : m/z 769.64 (M⁻) .
    • UV-Vis : Strong absorption at ~450 nm (azo π→π* transition) .

Research Tools and Methodologies

  • Structural Analysis : SHELXL for crystallography; ORTEP-3 for graphical representation .
  • Synthesis : High-yield azo coupling reactions, as described in and .

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